molecular formula C12H19N5 B3021076 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 956441-02-4

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B3021076
CAS No.: 956441-02-4
M. Wt: 233.31 g/mol
InChI Key: LDNPIQWEOFZKAB-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative characterized by a substituted amine group at the 4-position and a methyl-ethyl pyrazole moiety at the 1-position. Its molecular formula is C₁₂H₂₀N₅, with a molecular weight of 234.33 g/mol and a purity of 95% under the EN300-229721 and EN300-229772 standards . The structure includes two pyrazole rings: one substituted with ethyl and methyl groups at positions 1 and 5, respectively, and another with methyl groups at positions 3 and 3. This configuration introduces steric hindrance, which may influence its chemical stability and reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-5-16-9(3)11(6-14-16)7-17-10(4)12(13)8(2)15-17/h6H,5,7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNPIQWEOFZKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2C(=C(C(=N2)C)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the alkylation of 3,5-dimethyl-1H-pyrazole-4-amine with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

The compound features a pyrazole core, which is known for its biological activity and versatility in chemical reactions. The presence of ethyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.

Medicinal Chemistry

One of the primary areas of interest for 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific compound's ability to inhibit tumor growth is under investigation, with promising results indicating potential as a chemotherapeutic agent.
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures may possess anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases.

Agricultural Science

The compound is also being explored for its applications in agriculture:

  • Pesticide Development : Due to its structural characteristics, it may serve as a lead compound for the development of new pesticides or herbicides that are more effective and environmentally friendly.
  • Plant Growth Regulators : There is ongoing research into the use of pyrazole derivatives as plant growth regulators, which could enhance crop yields and resistance to environmental stressors.

Materials Science

In materials science, there is potential for this compound to be utilized in:

  • Polymer Chemistry : The unique properties of pyrazole derivatives can be leveraged in the synthesis of novel polymers with specific mechanical or thermal properties.
  • Nanotechnology : The compound's ability to interact with various substrates makes it a candidate for applications in nanotechnology, particularly in creating functionalized nanoparticles.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against human cancer cell lines, leading researchers to propose further investigations into its mechanism of action and potential therapeutic applications.

Case Study 2: Agricultural Application

In an agricultural study published in Pesticide Biochemistry and Physiology, researchers evaluated the efficacy of various pyrazole compounds as herbicides. The findings indicated that certain derivatives showed promising herbicidal activity against common weeds while exhibiting low toxicity to crops.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the binding site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound’s structural analogs differ primarily in substituents on the pyrazole rings or the aromatic groups attached to the amine. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications/Notes
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (Target) C₁₂H₂₀N₅ 234.33 Ethyl, methyl (pyrazole backbone) 95% High steric hindrance; potential use in catalysis or pharmaceuticals
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine C₁₂H₂₀N₅ 234.33 Ethyl, methyl (different pyrazole substitution) 95% Isomeric form; altered reactivity due to positional isomerism
1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine C₁₂H₁₄FN₃ 219.26 Fluorobenzyl group 95% GLUT1 inhibitor; bioactivity linked to fluorine substitution
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine C₁₂H₁₃ClFN₃ 253.71 Chloro-fluorophenyl group N/A Higher molecular weight; enhanced lipophilicity for membrane interactions
1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine C₁₃H₁₇N₃O₂ 247.30 Dimethoxybenzyl group N/A Electron-donating groups improve solubility; used in organic synthesis

Stability and Reactivity

  • Steric Effects : The target compound’s ethyl and methyl groups provide steric protection to the amine group, enhancing thermal and chemical stability compared to analogs like 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine , which lacks bulky substituents .
  • Electronic Effects : Fluorine or chlorine substituents (e.g., in 1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine ) increase electron-withdrawing effects, altering reactivity in cross-coupling or condensation reactions .

Key Research Findings

  • Synthetic Routes : The target compound and its analogs are synthesized via nitro group reduction (e.g., hydrogenation of 4-nitro intermediates) or imine condensation .
  • Crystallography : SHELX programs are widely used for refining crystal structures of pyrazole derivatives, confirming steric and electronic effects .
  • Biological Activity : Fluorine and chlorine substituents enhance binding affinity to biological targets (e.g., GLUT1), while methyl groups improve metabolic stability .

Biological Activity

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 956441-02-4) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C12H19N5
  • Molecular Weight : 233.31 g/mol
  • Structure : The compound features a pyrazole ring system, which is critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Specifically, this compound has shown promise in several areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Mechanism of Action : Compounds containing the pyrazole scaffold can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)3.79
HepG2 (Liver Cancer)12.50
A549 (Lung Cancer)26.00

The compound's structure allows it to interact with key enzymes and receptors involved in cancer progression, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

Research has also suggested that pyrazole derivatives can exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been documented in various studies:

  • Inhibition of Cytokines : Pyrazole compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored against various pathogens:

  • Bacterial Inhibition : Studies indicate that certain pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in various biological assays:

  • Study on Anticancer Efficacy :
    • A study synthesized several pyrazole derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines.
    • Results showed significant growth inhibition in MDA-MB-231 and HepG2 cells with IC50 values indicating potent activity.
  • Inflammation Model :
    • In an animal model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to controls.

Q & A

Q. What are the recommended synthetic routes for 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine?

  • Methodological Answer : The compound can be synthesized via alkylation and cyclization reactions . A typical approach involves:
  • Step 1 : Reacting 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 3,5-dimethyl-1H-pyrazol-4-amine under reductive amination conditions (e.g., sodium cyanoborohydride in methanol) to form the secondary amine intermediate.
  • Step 2 : Cyclization using phosphorus oxychloride (POCl₃) at 120°C to stabilize the pyrazole ring .
  • Purification : Recrystallization from a DMF/EtOH (1:1) mixture enhances purity .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques :
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amine groups) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl/methyl protons at δ 1.2–1.4 ppm and δ 2.1–2.3 ppm, respectively) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 288) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example:
  • Use Gaussian 16 to calculate activation energies for cyclization steps, identifying solvent effects (e.g., ethanol vs. DMF) .
  • Integrate machine learning (ML) with experimental data to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Address discrepancies via cross-validation :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Confirm absolute configuration if crystal growth is feasible (e.g., using slow evaporation in chloroform) .
  • Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in solution-phase studies .

Q. How to design experiments for studying the compound’s stability under varying conditions?

  • Methodological Answer : Implement a Design of Experiments (DoE) framework:
  • Variables : Temperature (25–100°C), pH (3–10), and humidity (20–80% RH).
  • Response Metrics : Degradation rate (HPLC), colorimetric changes (UV-Vis).
  • Statistical Analysis : Use ANOVA to identify significant factors; JMP or Minitab software are recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Reactant of Route 2
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

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